molecular formula C21H34ClNO3 B5466504 Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5466504
M. Wt: 384.0 g/mol
InChI Key: YTRRJLVCAMVRBR-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a tert-butylphenoxypropyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions, often using ethyl chloroformate or similar reagents.

    Attachment of the tert-Butylphenoxypropyl Side Chain: This step involves the reaction of the piperidine intermediate with 3-(3-tert-butylphenoxy)propyl bromide under basic conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other piperidine derivatives, phenoxypropyl compounds, and ethyl ester-containing molecules.

    Uniqueness: The combination of the piperidine ring, tert-butylphenoxypropyl side chain, and ethyl ester group in this compound provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[3-(3-tert-butylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3.ClH/c1-5-24-20(23)17-10-13-22(14-11-17)12-7-15-25-19-9-6-8-18(16-19)21(2,3)4;/h6,8-9,16-17H,5,7,10-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRJLVCAMVRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC(=C2)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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